N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
Its core structure consists of a thiophene ring fused to a triazolo-pyrimidine scaffold, with a phenylsulfonyl group at position 3 and a 2-methoxybenzylamine substituent at position 4. These functional groups influence its physicochemical properties, binding affinity, and biological activity .
Properties
Molecular Formula |
C21H17N5O3S2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
10-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C21H17N5O3S2/c1-29-17-10-6-5-7-14(17)13-22-19-18-16(11-12-30-18)26-20(23-19)21(24-25-26)31(27,28)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,23) |
InChI Key |
FWQCGPILYJASKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Thieno[2,3-e]pyrimidine Synthesis
The thieno[2,3-e]pyrimidine scaffold serves as the foundational structure for subsequent modifications. A widely adopted method involves cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions . For example, heating ethyl 2-amino-4,5-dihydrothieno[2,3-e]pyrimidine-3-carboxylate with urea in ethanol containing hydrochloric acid yields the dihydropyrimidinone intermediate . Oxidation of this intermediate using nitric acid at 0°C followed by neutralization with sodium carbonate generates the aromatic pyrimidine ring, a critical step for ensuring electronic activation at the 5-position .
Key parameters:
-
Solvent : Ethanol or acetic acid
-
Temperature : Reflux (~80°C) for cyclocondensation; 0°C for oxidation
Triazolo[1,5-a]pyrimidine Ring Formation
The triazolo[1,5-a]pyrimidine moiety is constructed via cyclization of the pyrimidine intermediate with azide reagents. In a representative procedure, treatment of ethyl 2-amino-4,5-dihydrothieno[2,3-e]pyrimidine-3-carboxylate with triethyl orthoformate and sodium azide in glacial acetic acid facilitates the formation of the tetrazole intermediate, which undergoes thermal rearrangement to the triazolo ring . This step is highly sensitive to stoichiometry, with a 1:1.2 molar ratio of pyrimidine to sodium azide producing optimal yields .
Mechanistic insight :
-
Triethyl orthoformate acts as a formylating agent, converting the primary amine to a formamidine intermediate.
-
Sodium azide introduces the N3 unit, enabling -dipolar cycloaddition to form the triazole ring .
Introduction of the phenylsulfonyl group at the 3-position is achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A validated approach involves reacting the triazolo[1,5-a]pyrimidine with benzenesulfonyl chloride in the presence of potassium carbonate as a base . The reaction proceeds in anhydrous dichloromethane at room temperature, with a 24-hour reaction time ensuring complete conversion .
Optimization notes :
-
Base selection : Potassium carbonate outperforms triethylamine due to reduced side reactions.
-
Solvent : Dichloromethane > DMF (avoids sulfonate ester byproducts).
-
Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane) .
Amine Functionalization at the 5-Position
The final step involves coupling 2-methoxybenzylamine to the sulfonylated intermediate. This is typically accomplished through SNAr, leveraging the electron-deficient nature of the pyrimidine ring. Activation of the 5-position with a leaving group (e.g., chlorine or bromine) is essential. For example, treatment of 3-(phenylsulfonyl)-5-chlorothieno[2,3-e][1, triazolo[1,5-a]pyrimidine with 2-methoxybenzylamine in dimethylacetamide (DMAc) at 120°C for 12 hours affords the target compound .
Critical factors :
-
Leaving group : Chlorine provides superior reactivity over fluorine or methoxy.
-
Catalyst : Addition of CuI (5 mol%) enhances reaction rate and yield .
-
Workup : Precipitation in ice-water followed by filtration yields the crude product, which is purified via recrystallization from ethanol/water (yield: 75–80%) .
Spectral Characterization and Validation
Structural confirmation relies on multimodal spectroscopic analysis:
-
1H NMR :
-
13C NMR :
-
HRMS :
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of methods reveals critical trade-offs:
| Parameter | Cyclocondensation | SNAr Coupling | Palladium Catalysis |
|---|---|---|---|
| Yield (%) | 70 | 75 | 82 |
| Reaction Time (h) | 24 | 12 | 8 |
| Purification Difficulty | Moderate | Low | High |
| Scalability | >10 g | <5 g | <1 g |
The SNAr route balances yield and practicality for laboratory-scale synthesis, whereas palladium-catalyzed methods, while efficient, require stringent anhydrous conditions and costly catalysts .
Challenges and Mitigation Strategies
-
Regioselectivity in Triazolo Formation :
-
Sulfonyl Group Hydrolysis :
-
Amine Coupling Byproducts :
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the sulfonyl group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzyl or thieno ring positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds within the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies demonstrated that certain analogs possess potent inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, suggesting their potential as new antimicrobial agents .
Anticancer Potential
The anticancer activity of N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has also been investigated. Molecular docking studies have shown that this compound can interact with specific enzymes involved in cancer cell proliferation. For example, it has been suggested as a possible 5-lipoxygenase inhibitor . This interaction may lead to the modulation of signaling pathways associated with tumor growth and metastasis.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Core Structure : The thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core is synthesized through cyclization reactions.
- Introduction of Functional Groups : The methoxybenzyl and phenylsulfonyl groups are introduced via nucleophilic substitution reactions under controlled conditions using catalysts like palladium or copper .
Summary Table of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Base catalyst (e.g., palladium) |
| 2 | Nucleophilic substitution | Methoxybenzyl chloride |
| 3 | Nucleophilic substitution | Phenylsulfonyl chloride |
Study on Antimicrobial Efficacy
In a recent study published in Molecules, researchers synthesized several derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine and evaluated their antimicrobial activity against various bacterial strains. The study found that specific derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics .
Evaluation of Anticancer Activity
Another study focused on testing the anticancer properties of related compounds through in silico methods. Molecular docking simulations indicated favorable binding interactions with key targets involved in cancer progression . This suggests that further optimization of these compounds could lead to effective anticancer agents.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Variations in Sulfonyl Substituents
The phenylsulfonyl group at position 3 is a key feature shared across several analogs. Modifications to this group significantly alter bioactivity:
Key Findings :
Variations in Amine Substituents
The 2-methoxybenzylamine group at position 5 distinguishes the target compound from analogs with alternative aryl or heteroaryl amines:
Key Findings :
Key Insights :
Example :
- reports a one-pot synthesis of thieno-triazolo-pyrimidines with yields up to 88%, highlighting scalability .
Biological Activity
N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and exhibits various pharmacological effects that are being explored in contemporary research.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N5O3S2. Its structure includes:
- A methoxybenzyl group
- A phenylsulfonyl group
- A thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core
This unique structure contributes to its diverse biological activities and potential therapeutic applications.
1. Serotonin Receptor Antagonism
Research indicates that compounds within the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class exhibit selective antagonistic activity towards serotonin receptors. Specifically, studies have shown that derivatives can selectively bind to the 5-HT6 receptor , with reported binding affinities (Ki values) as low as 1.7 nM for certain analogs . Such activity suggests potential applications in treating disorders related to serotonin dysregulation.
2. Anticancer Properties
Thieno[2,3-e][1,2,3]triazolo derivatives have been investigated for their anticancer properties. For instance:
- A series of thieno derivatives demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231), with IC50 values ranging from 27.6 μM to 29.0 μM for different analogs .
- The mechanism of action may involve inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial in tumor growth and metastasis.
3. Antimicrobial Activity
Some studies have indicated that thieno derivatives possess antimicrobial properties. The presence of specific substituents on the thienopyrimidine ring can enhance this activity against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications can lead to increased potency against microbial pathogens .
Case Studies and Research Findings
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions.
- Cellular Signaling Modulation : By interacting with serotonin receptors and other targets like EGFR and VEGF pathways, it can alter cellular signaling cascades that are pivotal in disease progression.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for thieno-triazolo-pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
- Answer : The synthesis of thieno-triazolo-pyrimidine derivatives typically involves multistep reactions, including cyclization and sulfonylation. For example, derivatives with sulfonyl groups are synthesized via coupling reactions using CH₂Cl₂/acetic acid or CH₂Cl₂/CH₃OH/Et₃N for purification . A one-pot procedure has been reported for related structures, achieving yields up to 88% using ethanol as a solvent and prep-RP-HPLC for purification . Adapting these methods requires optimizing substituent-specific conditions, such as reaction time (24–72 hours) and temperature (70–100°C), to accommodate the 2-methoxybenzyl and phenylsulfonyl groups .
Q. How can NMR and mass spectrometry confirm the structural integrity of the compound?
- Answer :
- ¹H NMR : Key signals for the thieno-triazolo-pyrimidine core include aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and sulfonyl-related shifts. For example, in similar compounds, benzylic protons appear as singlets or triplets (J = 4–12.3 Hz) .
- MS : Molecular ion peaks (e.g., m/z = 300–444) and fragmentation patterns validate molecular weight and functional groups. For instance, [M+1]⁺ peaks are commonly observed in ESI-MS .
- 13C NMR : Aromatic carbons (100–150 ppm) and sulfonyl carbons (~110 ppm) provide additional confirmation .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Answer : Initial screening could include:
- Urea Transport Inhibition : Similar compounds (e.g., UT-B inhibitors) are tested in erythrocyte lysis assays at nanomolar concentrations .
- Enzyme-Linked Assays : For kinase or protease targets, use fluorescence-based or colorimetric readouts (e.g., ATP consumption or substrate cleavage).
- Cytotoxicity : MTT assays on cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can low synthetic yields (e.g., 3–26%) be addressed, and what purification strategies improve scalability?
- Answer :
- Optimization : Increase reaction stoichiometry (1.1–4.5 eq. of amines) and use high-boiling solvents (e.g., DMF) to enhance reactivity .
- Purification : Combine flash chromatography (CH₂Cl₂/MeOH gradients) with prep-RP-HPLC (C18 columns, acetonitrile/water mobile phases) to isolate polar byproducts .
- Contradictions : Lower yields in sulfonylated derivatives (e.g., 3% in 3b ) may stem from steric hindrance; introducing electron-withdrawing groups (e.g., CF₃) improves reactivity .
Q. How to resolve spectral contradictions (e.g., unexpected coupling constants in NMR)?
- Answer :
- Dynamic Effects : Rotamers or tautomerism in the triazolo-pyrimidine ring can split signals. Use variable-temperature NMR (VT-NMR) to identify equilibrium states .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related triazoloquinazolines .
- DFT Calculations : Compare experimental and computed chemical shifts to validate assignments .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Answer :
- Substituent Modulation : Replace the 2-methoxybenzyl group with electron-rich (e.g., 3,4-diethoxyphenyl ) or fluorine-containing groups (e.g., 4-fluorophenyl ) to enhance target binding.
- Sulfonyl Group Variation : Test phenylsulfonyl against 4-trifluoromethylbenzenesulfonyl to assess hydrophobicity and steric effects .
- Biological Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Q. How to design assays for target identification and mechanism of action?
- Answer :
- Pull-Down Assays : Immobilize the compound on beads and identify binding proteins via LC-MS/MS .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and kinetics (kon/koff) .
- Gene Knockdown : CRISPR/Cas9-mediated knockout of suspected targets (e.g., urea transporters ) to confirm functional relevance.
Methodological Considerations
Q. What analytical techniques ensure purity >95% for in vivo studies?
- Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/0.1% TFA) .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
- Chiral Purity : For stereoisomers, employ chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases .
Q. How to address discrepancies in biological replicate data?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
